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Compound of Interest

Compound Name:
8-chloro-3,4-dihydro-2H-

naphthalen-1-one

Cat. No.: B1589281 Get Quote

Core Compound Identity and Significance
8-Chloro-1-tetralone, systematically named 8-chloro-3,4-dihydro-2H-naphthalen-1-one,

belongs to the tetralone class of bicyclic aromatic ketones.[2][3] The tetralone scaffold is a

privileged structure found in numerous natural products and serves as a key intermediate in the

synthesis of complex pharmaceutical agents.[4][5] The presence of a chlorine atom on the

aromatic ring at the 8-position introduces specific electronic properties and provides a reactive

handle for further synthetic transformations, making it a versatile intermediate for creating

diverse molecular architectures.[6][7] Its utility is noted in the development of novel

therapeutics, including modulators of the cystic fibrosis transmembrane conductance regulator

(CFTR) protein.[1]

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

CAS Number 68449-32-1 [1][2]

Molecular Formula C₁₀H₉ClO [2][8]

Molecular Weight 180.63 g/mol [2][8]

IUPAC Name
8-chloro-3,4-dihydro-2H-

naphthalen-1-one
[8]

Synonyms
8-Chloro-α-tetralone, 8-

chlorotetralone
[2]

Appearance Yellow to light brown solid [1][2]

Boiling Point 308.3 °C at 760 mmHg [8]

Density 1.248 g/cm³ [8]

Topological Polar Surface Area 17.1 Å² [2][9]

Synthesis and Purification Protocol
The most reliable and direct method for synthesizing 8-chloro-1-tetralone is through an

intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(2-chlorophenyl)butyric acid.

This acid-catalyzed cyclization is a robust and well-established transformation for forming the

tetralone ring system.[10][11][12]

Causality of Reagent Selection
The choice of cyclization agent is critical for achieving high yield and purity.

Polyphosphoric Acid (PPA): PPA is a highly effective reagent for this transformation. It acts

as both the acidic catalyst and a dehydrating agent, driving the reaction to completion. Its

high viscosity requires mechanical stirring and heating to ensure a homogeneous reaction

mixture.[10][11]

Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is often more effective than PPA for less

reactive substrates, offering a more powerful and homogeneous medium for cyclization.
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Thionyl Chloride (SOCl₂) followed by a Lewis Acid (e.g., AlCl₃): This two-step approach first

converts the carboxylic acid to the more reactive acid chloride. The subsequent addition of a

Lewis acid like aluminum chloride promotes the intramolecular electrophilic aromatic

substitution.[12] This method is classic but can be less direct than using PPA.

For this guide, we will detail the PPA method due to its widespread use and operational

simplicity.

Diagram of Synthetic Pathway

Step 1: Intramolecular Friedel-Crafts Acylation
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Caption: Synthetic workflow for 8-chloro-1-tetralone production.

Step-by-Step Synthesis Protocol
Materials:

4-(2-chlorophenyl)butyric acid

Polyphosphoric acid (PPA)

Crushed ice

Deionized water

Ethyl acetate (or Dichloromethane)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane/Ethyl acetate solvent system

Procedure:

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating

mantle, add polyphosphoric acid (approx. 10 parts by weight relative to the starting acid).

Heating: Begin stirring and heat the PPA to an internal temperature of 90-95 °C.[10]

Addition of Precursor: Slowly and portion-wise, add 4-(2-chlorophenyl)butyric acid (1.0

equivalent) to the hot PPA. The mixture will become viscous and may change color.

Reaction: Maintain the internal temperature at 90-95 °C and continue vigorous stirring for 1.5

to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.
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Workup - Quenching: After completion, carefully and slowly pour the hot, viscous reaction

mixture onto a large beaker filled with crushed ice. This quenching step is highly exothermic

and should be performed with caution in a fume hood.

Workup - Extraction: Allow the ice to melt, resulting in an aqueous slurry. Extract the product

from this slurry three times with a suitable organic solvent like ethyl acetate.

Workup - Washing: Combine the organic extracts and wash sequentially with deionized

water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-

chloro-1-tetralone.[11]

Analytical Characterization: A Predictive Approach
As a Senior Application Scientist, confirming the identity and purity of a synthesized compound

is paramount. While experimental spectra for this specific CAS number are not readily available

in public databases, we can reliably predict the key analytical signatures based on its structure

and data from analogous compounds like α-tetralone and its isomers.[3][13][14][15]

Diagram of Analytical Workflow
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Caption: Standard workflow for purification and characterization.

Predicted Spectroscopic Data
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FT-IR is used to confirm the presence of key functional groups. The spectrum of 8-chloro-1-

tetralone is expected to show characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Expected Appearance

~3050-3100 Aromatic C-H Stretch Medium to weak

~2850-2960 Aliphatic C-H Stretch Medium

~1685 C=O (Aryl Ketone) Stretch Strong, sharp

~1580, ~1470 Aromatic C=C Stretch Medium, sharp

~750-800 C-Cl Stretch Medium to strong

| ~1200-1300 | C-C-C Bending (in-ring) | Medium |

Rationale: The most diagnostic peak is the strong carbonyl (C=O) stretch around 1685 cm⁻¹,

characteristic of an aryl ketone conjugated with the benzene ring.[13] The C-Cl stretch and

aromatic C-H stretches further confirm the key structural elements.

Mass spectrometry confirms the molecular weight and the presence of chlorine through its

characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/z Value Interpretation Notes

180 / 182 [M]⁺ / [M+2]⁺

Molecular ion peak and its

isotope peak. Expected ratio

~3:1, confirming one chlorine

atom.

152 / 154 [M - CO]⁺
Loss of carbon monoxide from

the ketone.

117 [M - CO - Cl]⁺
Subsequent loss of chlorine

radical.
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| 115 | [C₉H₇]⁺ | Common fragment from tetralone ring system. |

Rationale: The presence of the M/M+2 doublet in an approximate 3:1 intensity ratio is the

definitive signature for a monochlorinated compound.[15][16] The subsequent loss of CO is a

classic fragmentation pathway for ketones.

NMR provides the most detailed structural information, confirming the connectivity of all protons

and carbons.

¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum will show distinct signals for

the three aromatic protons and the three methylene groups.

Aromatic Region (δ 7.2-7.8 ppm): Three protons in a distinct pattern. The proton at C5 will

likely be a doublet of doublets, coupled to C6 and C7. The protons at C6 and C7 will also

show coupling to each other, resulting in complex multiplets or distinct dd/t patterns.

Aliphatic Region (δ 2.0-3.1 ppm):

δ ~2.9-3.1 ppm (t, 2H): Protons at C4, adjacent to the aromatic ring.

δ ~2.6-2.8 ppm (t, 2H): Protons at C2, alpha to the carbonyl group (deshielded).

δ ~2.1-2.3 ppm (m, 2H): Protons at C3, coupled to both C2 and C4 protons.

¹³C NMR (Predicted, CDCl₃, 100 MHz): The proton-decoupled ¹³C NMR spectrum is expected

to show 10 distinct signals corresponding to the 10 unique carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (C=O) ~197

Characteristic chemical shift

for a conjugated ketone

carbonyl.[14]

C8 (C-Cl) ~130-135
Aromatic carbon bearing the

chlorine atom.

C4a, C8a (Quaternary) ~130-145
Aromatic carbons at the ring

fusion.

C5, C6, C7 (Aromatic CH) ~125-130
Aromatic carbons bearing

protons.

| C2, C3, C4 (Aliphatic CH₂) | ~23-40 | Aliphatic carbons of the cyclohexanone ring. |

Reactivity and Synthetic Applications
8-Chloro-1-tetralone is a valuable intermediate due to its multiple reactive sites: the carbonyl

group, the α-methylene protons, and the chloro-substituted aromatic ring.

Carbonyl Group Reactions: The ketone can undergo standard reactions such as reduction to

the corresponding alcohol (1-tetralol derivative), reductive amination, Grignard reactions, and

Wittig olefination.[3][17]

α-Methylene Group Reactions: The protons on the C2 carbon are acidic and can be removed

by a base to form an enolate. This enolate can then react with various electrophiles, allowing

for alkylation or functionalization at the C2 position.[3]

Aromatic Ring Reactions: The chlorine at the C8 position is a leaving group for nucleophilic

aromatic substitution (SNAr) reactions, although this is generally less facile than with nitro-

activated systems. More importantly, it is suitable for palladium-catalyzed cross-coupling

reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of

new carbon-carbon and carbon-nitrogen bonds.[18] This reactivity is fundamental to building

molecular complexity in drug discovery programs.[5][14]
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Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory. 8-Chloro-1-tetralone

should be handled with appropriate personal protective equipment (PPE).

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335).[2][9] It may also be harmful if swallowed or inhaled.

[19]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

protective gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact

with skin and eyes.[2]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep

away from strong oxidizing agents.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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